VAL-083
Description
Historical Context of Dianhydrogalactitol in Chemotherapy
Dianhydrogalactitol, also known by its investigational drug name VAL-083, has a history that dates back to its initial investigation in National Cancer Institute (NCI)-sponsored clinical trials. targetedonc.com As a first-in-class, small-molecule therapeutic, its ability to cross the blood-brain barrier made it an early candidate for the treatment of central nervous system cancers. targetedonc.com This characteristic was a significant factor in its initial exploration for brain tumors. nih.gov
While it did not achieve widespread use in the United States, Dianhydrogalactitol gained regulatory approval in China for the treatment of chronic myelogenous leukemia and lung cancer. onclive.com However, its use remained somewhat limited. The early clinical studies, including those from the 1970s, provided foundational data on its activity against a range of tumors, including glioblastoma (GBM). aacrjournals.orgnih.gov These historical trials, while not leading to immediate broad clinical adoption, laid the groundwork for future research by establishing its potential as an anticancer agent.
Evolution of Research Perspectives on Dianhydrogalactitol
The scientific perspective on Dianhydrogalactitol has evolved significantly from its initial classification as a general alkylating agent. The turning point in its research trajectory was the elucidation of its distinct mechanism of action. Unlike many other alkylating agents, such as temozolomide (B1682018), which primarily alkylate the O6 position of guanine (B1146940), Dianhydrogalactitol creates interstrand DNA cross-links at the N7 position of guanine. nih.gov This unique mechanism is crucial because it circumvents the primary resistance pathway for temozolomide, which involves the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT). aacrjournals.orgnih.gov Tumors with high levels of MGMT expression are notoriously resistant to standard therapies, and the discovery that Dianhydrogalactitol's efficacy is independent of MGMT status was a pivotal moment in its research history. aacrjournals.org
Further research has delved deeper into the molecular consequences of Dianhydrogalactitol-induced DNA damage. Studies have shown that the N7-guanine cross-links lead to persistent DNA double-strand breaks. nih.gov This, in turn, triggers cell cycle arrest, primarily in the G2/M phase, and ultimately leads to programmed cell death (apoptosis). nih.govnih.gov Notably, this process can occur in a manner that is independent of the tumor suppressor protein p53, another common mechanism of chemotherapy resistance. nih.gov
The understanding of Dianhydrogalactitol's activity has also expanded to include its effects on cancer stem cells, a subpopulation of tumor cells believed to be responsible for tumor recurrence and resistance. Research has demonstrated its ability to target and exert cytotoxic effects on glioblastoma cancer stem cells. aacrjournals.org More recent investigations have also explored its potential as a multi-target agent, with findings suggesting it can inhibit tumor migration, invasion, and angiogenesis by affecting pathways such as VEGFR2 and FGFR1. nih.gov This evolving understanding has transformed the perception of Dianhydrogalactitol from a conventional chemotherapeutic to a targeted agent with the potential to address multiple facets of tumor biology.
Current Academic Significance and Research Landscape of Dianhydrogalactitol
The current academic significance of Dianhydrogalactitol is largely centered on its potential to address the significant unmet need in the treatment of glioblastoma, particularly for patients with MGMT-unmethylated tumors who derive limited benefit from standard-of-care temozolomide. targetedonc.com This has led to a renewed focus on its clinical development, underscored by the U.S. Food and Drug Administration (FDA) granting it Fast Track Designation for the treatment of newly-diagnosed glioblastoma. targetedonc.comonclive.com The FDA has also granted Dianhydrogalactitol orphan drug designation for glioblastoma, medulloblastoma, and ovarian cancer. onclive.com
The contemporary research landscape is characterized by a number of ongoing clinical trials designed to rigorously evaluate its efficacy and safety in well-defined patient populations. These studies are often biomarker-driven, focusing on patients with MGMT-unmethylated glioblastoma. nih.gov
Key Ongoing and Recent Clinical Trials:
| Trial Identifier | Phase | Focus | Key Findings/Status |
| NCT02717962 | Phase 2 | Recurrent or progressive MGMT-unmethylated glioblastoma | Data from 36 evaluable patients showed a median progression-free survival of 10.0 months and a median overall survival of 16.5 months, an improvement over historical comparisons. targetedonc.comonclive.com |
| NCT03050736 | Phase 2 | Newly diagnosed MGMT-unmethylated glioblastoma in combination with radiotherapy | Investigating the tolerability and efficacy of Dianhydrogalactitol with radiation. nih.govnih.gov |
| GBM AGILE (NCT03970447) | Phase 2/3 | International, multi-arm study evaluating multiple therapies for newly diagnosed and recurrent glioblastoma | Dianhydrogalactitol is included as one of the investigational arms. onclive.com |
| NCT01478178 | Phase 1/2 | Dose-escalation study in recurrent malignant glioma | Established a well-tolerated dosing regimen for further clinical development. nih.gov |
The academic interest in Dianhydrogalactitol is further evidenced by studies exploring its potential in combination with other therapies. Research has shown a synergistic cytotoxic effect when combined with temozolomide in preclinical models, suggesting that this combination could be a promising approach for patients with glioblastoma. nih.gov The ongoing research and clinical trials are poised to provide a clearer picture of Dianhydrogalactitol's role in the modern oncology armamentarium, with a particular focus on improving outcomes for patients with challenging-to-treat brain tumors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFJXZWCNVJTMK-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C2CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878831 | |
| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00101 [mmHg] | |
| Record name | Dianhydrogalactitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2022 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
23261-20-3 | |
| Record name | Dianhydrogalactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dianhydrogalactitol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianhydrogalactitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIANHYDROGALACTITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Dianhydrogalactitol
DNA Alkylation and Crosslinking by Dianhydrogalactitol
Dianhydrogalactitol functions as a potent DNA-targeting agent, forming covalent bonds with DNA and disrupting its integrity and function. ontosight.ai
Dianhydrogalactitol is characterized as a bifunctional alkylating agent, primarily inducing interstrand DNA crosslinks through alkylation at the N7 position of guanine (B1146940) bases. researchgate.netresearchgate.netnih.govgoogle.comcloudfront.netnih.govnih.govnih.govaacrjournals.orgresearchgate.netnih.govprnewswire.com This specific alkylation site and the formation of interstrand crosslinks are crucial to its mechanism. Unlike some other alkylating agents, the cytotoxic activity of dianhydrogalactitol is independent of the O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme, which is a common mechanism of resistance to agents like temozolomide (B1682018). nih.govgoogle.comnih.govnih.govresearchgate.net This distinct mode of action allows dianhydrogalactitol to be effective in tumors that are resistant to other DNA-damaging agents. cloudfront.net
The N7-guanine alkylation and subsequent interstrand DNA crosslinks induced by dianhydrogalactitol are highly deleterious. These DNA crosslink lesions are particularly problematic when cells proceed through the S phase of the cell cycle. During DNA replication, these unrepaired crosslinks translate into persistent DNA double-strand breaks (DSBs). researchgate.netresearchgate.netnih.govcloudfront.netnih.govnih.govnih.govresearchgate.netnih.govprnewswire.com The formation of DSBs, which are among the most severe forms of DNA damage, is a critical event leading to the cytotoxic effects of dianhydrogalactitol. mdpi.com
Cell Cycle Perturbation and Apoptosis Induction
The DNA damage inflicted by dianhydrogalactitol triggers a cascade of cellular responses aimed at repairing the damage or initiating cell death.
A hallmark cellular response to dianhydrogalactitol-induced DNA damage is the induction of cell cycle arrest, specifically in the S and G2-M phases. researchgate.netresearchgate.netcloudfront.netnih.govnih.govnih.govaacrjournals.orgnih.govprnewswire.comoup.comnih.gov This arrest is often irreversible, preventing damaged cells from proliferating. Studies in various cancer cell lines, including non-small cell lung cancer (NSCLC), glioblastoma (GBM), and prostate cancer cells, have consistently shown this S/G2-M phase accumulation following dianhydrogalactitol treatment. researchgate.netresearchgate.netaacrjournals.orgnih.govprnewswire.comnih.gov The cell cycle arrest can occur independently of p53 status, further broadening its potential applicability in diverse tumor types. nih.govcloudfront.netnih.govresearchgate.net
Table 1: Dianhydrogalactitol-Induced Cell Cycle Arrest in Various Cancer Cell Lines
| Cell Line Type | Cell Lines Tested | Observed Cell Cycle Arrest | Reference |
| Non-Small Cell Lung Cancer | A549, H1792, H2122, H23 | S/G2-M Phase | researchgate.netresearchgate.netaacrjournals.org |
| Glioblastoma | LN229, U251, U87MG, M059K | S/G2-M Phase | cloudfront.netnih.govnih.gov |
| Prostate Cancer | PC3, LNCaP | S/G2-M Phase | researchgate.netaacrjournals.orgnih.gov |
The cytotoxicity of dianhydrogalactitol is significantly linked to DNA replication. Research indicates that the DNA damage caused by dianhydrogalactitol, particularly the interstrand crosslinks, translates into more severe lesions, such as double-strand breaks, specifically when cells enter the S phase. researchgate.netresearchgate.netnih.govaacrjournals.orgnih.govprnewswire.com This replication-dependent mechanism means that the agent's full cytotoxic potential is realized as cancer cells attempt to replicate their damaged DNA, leading to replication fork stalling and subsequent catastrophic damage. nih.gov
Upon the formation of DNA double-strand breaks, cells activate a complex network of DNA Damage Response (DDR) pathways to detect, signal, and repair the damage. Dianhydrogalactitol treatment leads to the persistent phosphorylation and activation of key components of the DDR, including Ataxia Telangiectasia Mutated (ATM) kinase, the single-strand DNA-binding protein Replication Protein A (RPA32), and the histone variant H2A.X (γH2A.X). researchgate.netcloudfront.netnih.govnih.govaacrjournals.orgnih.gov
The phosphorylation of γH2A.X is a widely recognized marker for DNA double-strand breaks. researchgate.netaacrjournals.org Furthermore, lung cancer cells, when exposed to dianhydrogalactitol, respond by activating the Homologous Recombination (HR) DNA repair pathway to address the induced DSBs. researchgate.netcloudfront.netnih.govresearchgate.netnih.govprnewswire.comresearchgate.netaacrjournals.org Importantly, studies have shown that inhibiting the HR repair pathway can sensitize cancer cells to dianhydrogalactitol-induced DNA damage, suggesting a potential strategy for combination therapies. researchgate.netnih.govprnewswire.com
Table 2: Key DNA Damage Response (DDR) Proteins Activated by Dianhydrogalactitol
| DDR Protein | Role in DDR Pathway | Activation by Dianhydrogalactitol (Observed Effect) | Reference |
| ATM | Proximal sensor of DNA double-strand breaks | Persistent phosphorylation/activation | researchgate.netcloudfront.netnih.govnih.govaacrjournals.orgresearchgate.net |
| RPA32 | Single-strand DNA-binding protein, involved in replication and repair | Persistent phosphorylation/foci formation | researchgate.netnih.govaacrjournals.orgnih.govresearchgate.net |
| γH2A.X | Histone variant, marker for DNA double-strand breaks | Increased phosphorylation/foci formation | researchgate.netcloudfront.netnih.govaacrjournals.orgnih.govresearchgate.net |
| HR Pathway | Major pathway for repairing DNA double-strand breaks | Activation | researchgate.netcloudfront.netnih.govresearchgate.netnih.govprnewswire.comresearchgate.netaacrjournals.org |
Activation of DNA Damage Response Pathways
Phosphorylation of ATM, RPA32, and γH2A.X
VAL-083 induces replication-dependent DNA damage, leading to the phosphorylation of key proteins involved in the DNA damage response (DDR) cascade. Treatment with this compound results in the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, the single-strand DNA-binding Replication Protein A (RPA32), and the histone variant H2A.X (γH2A.X). hznu.edu.cnciteab.comwikipedia.orgwikipedia.org This phosphorylation signifies the activation of proximal DNA double-strand break (DSB) sensors. The DNA damage induced by this compound is particularly specific to cells in the S phase, indicating that the interstrand DNA cross-links formed by this compound translate into more severe DNA lesions during DNA replication. hznu.edu.cnciteab.comwikipedia.org Furthermore, the observed persistent S/G2 phase cell cycle arrest and sustained increase in γH2A.X phosphorylation in cancer cells after this compound pulse-treatment suggest the induction of irreversible DNA lesions. hznu.edu.cnciteab.comwikipedia.org
Homologous Recombination Pathway Activation and Impairment
This compound functions by rapidly inducing interstrand cross-links at the N7 position of guanine, which subsequently leads to the formation of DNA double-strand breaks (DSBs). wikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.comamericanelements.comnih.govciteab.com These DSBs are potent triggers for the activation of the homologous recombination (HR) DNA repair pathway. wikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.comamericanelements.comnih.govciteab.com Research indicates that the DNA lesions induced by this compound are preferentially repaired via HR. wikipedia.orgguidetopharmacology.org
A significant finding is that the cytotoxic potency of this compound is enhanced in cancer cells where the HR pathway is impaired. guidetopharmacology.orgfishersci.camims.comciteab.comciteab.com This suggests that this compound may be particularly effective in treating tumors with HR deficiencies. Additionally, hypoxic cancer cells are known to downregulate their HR pathway, which further implies increased this compound potency in such hypoxic tumor microenvironments. guidetopharmacology.orgfishersci.caciteab.com
Distinguishing Molecular Mechanisms of Dianhydrogalactitol from Other Alkylating Agents
Dianhydrogalactitol (this compound) exhibits a distinct anti-cancer mechanism that differentiates it from other commonly used alkylating agents, allowing it to circumvent various resistance mechanisms.
This compound is characterized as an N7-bifunctional DNA alkylating agent. Its primary mode of action involves mediating guanine N7 DNA cross-links, a mechanism that sets it apart from alkylating chemotherapeutics like temozolomide (TMZ), which primarily target the O6 position of guanine. hznu.edu.cnciteab.comwikipedia.orgwikipedia.orgamericanelements.comciteab.com Furthermore, unlike cisplatin (B142131), which predominantly induces intrastrand crosslinks, this compound is notable for mediating interstrand DNA crosslinks. This unique targeting mechanism enables this compound to overcome resistance associated with conventional DNA repair pathways. mims.com
This compound also induces a persistent S/G2 phase cell cycle arrest, contributing to its cytotoxic effects. hznu.edu.cnciteab.comwikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.comamericanelements.comnih.govciteab.com Being a small, water-soluble molecule, this compound readily crosses the blood-brain barrier and accumulates in brain tumor tissue, making it a promising candidate for treating brain malignancies. hznu.edu.cnciteab.comamericanelements.comnih.govciteab.com
Distinguishing Molecular Mechanisms of Dianhydrogalactitol from Other Alkylating Agents
Independence from MGMT Status
A critical distinguishing feature of this compound is its activity being independent of the O6-methylguanine-DNA methyltransferase (MGMT) status. wikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.comamericanelements.comnih.govciteab.com This is particularly significant in the context of glioblastoma (GBM) and other cancers, where high MGMT expression is a validated biomarker for resistance to TMZ and nitrosoureas. guidetopharmacology.orgfishersci.caamericanelements.comnih.govciteab.com this compound effectively circumvents the MGMT-mediated repair of O6-guanine alkylations induced by drugs like TMZ, offering a potential therapeutic avenue for patients whose tumors are resistant to standard treatments due to MGMT activity. citeab.comnih.gov
Independence from p53 Status
This compound demonstrates cytotoxicity through mechanisms that are largely independent of the p53 tumor suppressor gene status, although it can induce cell death via both p53-independent and p53-dependent pathways. wikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.comamericanelements.com This characteristic is highly relevant in various cancers where dysfunctional p53 is prevalent and contributes to chemotherapy resistance and poor treatment outcomes. mims.comciteab.comamericanelements.com
Comparative studies highlight this independence. For instance, in HCT-116 cell models, the loss of p53 increased resistance to cisplatin and oxaliplatin (B1677828) by 3-fold and 6-fold, respectively. In contrast, resistance to this compound in p53-deficient cells was less than 2-fold, strongly supporting a more p53-independent mechanism of action for this compound.
Table: Impact of p53 Status on Chemotherapy Resistance (Fold Increase in Resistance)
| Chemotherapeutic Agent | Fold Increase in Resistance (Loss of p53) | Citation |
| Cisplatin | 3 | |
| Oxaliplatin | 6 | |
| Dianhydrogalactitol | <2 |
Independence from Mismatch Repair (MMR) Status
Another key distinguishing mechanism of this compound is its activity being independent of the DNA mismatch repair (MMR) system. mims.comciteab.comamericanelements.comnih.govciteab.com MMR deficiency is a known mechanism that confers acquired chemoresistance to agents such as temozolomide and platinum-based drugs. guidetopharmacology.orgfishersci.caamericanelements.comnih.govciteab.com this compound's ability to induce interstrand adducts that are not resolved by MGMT and lead to cytotoxicity irrespective of MMR status represents a significant advantage in overcoming treatment resistance in tumors with impaired MMR pathways.
Preclinical Research on Dianhydrogalactitol Efficacy
In Vitro Studies of Dianhydrogalactitol Cytotoxicity
Cancer Cell Lines (e.g., Glioblastoma, Lung Cancer, Ovarian Cancer, Prostate Cancer, Neuroblastoma)
Glioblastoma (GBM): Dianhydrogalactitol has demonstrated broad cytotoxic activity in glioblastoma cell lines. aacrjournals.orgnih.gov Studies have shown that its effectiveness is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) and p53 status of the cancer cells, which are common mechanisms of resistance to the standard chemotherapy agent temozolomide (B1682018). nih.govaacrjournals.orgoup.com In both MGMT-methylated (U251) and unmethylated (T98G) GBM cell lines, Dianhydrogalactitol showed similar IC50 values of 2.5µM. cloudfront.net Treatment with Dianhydrogalactitol induces DNA damage and arrests the cell cycle in the G2-M phase, irrespective of MGMT or mismatch repair (MMR) status. nih.gov
Lung Cancer: Dianhydrogalactitol has shown cytotoxic effects in various non-small cell lung cancer (NSCLC) cell lines. researchgate.netaacrjournals.orgcloudfront.netaacrjournals.org In a panel of nine human NSCLC cell lines, the IC50 values for Dianhydrogalactitol ranged from less than 0.5 µM to 6.1 µM. asco.org The cell lines tested included those with wild-type p53 (H460, A549, H838, H226), mutated p53 (H1975, SkLU1, H2122, H157), and null p53 (H1229). google.com Research indicates that Dianhydrogalactitol's cytotoxicity is less dependent on p53 status compared to platinum-based drugs like cisplatin (B142131) and oxaliplatin (B1677828). cloudfront.netaacrjournals.orgasco.org For instance, in HCT-116 models, the loss of p53 increased resistance to cisplatin and oxaliplatin by 3- and 6-fold respectively, while resistance to Dianhydrogalactitol was less than 2-fold. asco.org Furthermore, Dianhydrogalactitol has demonstrated synergistic effects when combined with topoisomerase inhibitors like etoposide (B1684455) and camptothecin (B557342) in A549 lung cancer cells. aacrjournals.org
Ovarian Cancer: In vitro studies have shown Dianhydrogalactitol's efficacy against ovarian cancer cell lines, including those resistant to cisplatin. aacrjournals.orgresearchgate.net In a panel of ovarian tumor models, Dianhydrogalactitol was effective against both cisplatin-sensitive (A2780) and cisplatin-resistant (2780CP/Cl-16, OVCAR-10, Hey, OVCA-433) cell lines. aacrjournals.org The IC50 for Dianhydrogalactitol in the sensitive A2780 line was approximately 0.5 µM, while in the resistant lines it ranged from 2-4 µM, a 4- to 7-fold increase. In contrast, the IC50 for cisplatin showed a much larger 10- to 27-fold increase in resistance. aacrjournals.org This suggests that Dianhydrogalactitol can circumvent cisplatin resistance. cloudfront.net Its activity also appears to be less dependent on the p53 status of the cells. aacrjournals.org
Prostate Cancer: Dianhydrogalactitol has shown cytotoxic activity against prostate cancer (PCa) cell lines, including PC3 and LNCaP. nih.govresearchgate.netaacrjournals.org Treatment with 10 μM of the compound for 72 hours resulted in visible changes in cell morphology and reduced cell density. nih.gov The IC50 values were found to be in the low micromolar range, demonstrating a concentration-dependent decrease in cell survival. nih.govresearchgate.netaacrjournals.org Dianhydrogalactitol induces replication-dependent DNA lesions and has shown synergistic effects with topoisomerase inhibitors in prostate cancer cells. aacrjournals.orgnih.gov
Neuroblastoma: Dianhydrogalactitol has been found to be cytotoxic to human neuroblastoma cell lines in culture. nih.govtandfonline.com Studies on four neuroblastoma lines and three primitive neuroectodermal tumor lines revealed varying sensitivities to the drug, with the SK-N-Mc neuroblastoma line being the most sensitive. nih.gov Cytotoxicity was observed at concentrations of 5 µg/ml and 10 µg/ml after a 1-hour treatment. nih.govtandfonline.com The mechanism of cell death involves an S-phase block, with cells accumulating in the early S phase at 10 hours and the late S phase at 36 hours post-treatment. nih.govtandfonline.com
Interactive Data Table: In Vitro Cytotoxicity of Dianhydrogalactitol in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | IC50 Range | References |
|---|---|---|---|---|
| Glioblastoma | U251, T98G, and others | Cytotoxic activity is independent of MGMT and p53 status. Induces G2-M cell cycle arrest. | ~2.5 µM | nih.govaacrjournals.orgoup.comnih.govcloudfront.netnih.gov |
| Lung Cancer (NSCLC) | H460, A549, H838, H226, H1975, SkLU1, H2122, H157, H1229 | Less dependent on p53 status compared to platinum drugs. Synergizes with topoisomerase inhibitors. | <0.5 - 6.1 µM | aacrjournals.orgresearchgate.netaacrjournals.orgcloudfront.netaacrjournals.orgasco.orggoogle.com |
| Ovarian Cancer | A2780, 2780CP/Cl-16, OVCAR-10, Hey, OVCA-433 | Circumvents cisplatin resistance. Less dependent on p53 status. | ~0.5 - 4 µM | aacrjournals.orgresearchgate.netcloudfront.net |
| Prostate Cancer | PC3, LNCaP | Induces replication-dependent DNA lesions. Synergizes with topoisomerase inhibitors. | Low µM range | aacrjournals.orgnih.govresearchgate.netaacrjournals.org |
| Neuroblastoma | SK-N-Mc and others | Cytotoxic at ≥5 µg/ml. Causes an S-phase block leading to cell death. | N/A | nih.govtandfonline.comnih.gov |
Cancer Stem Cells (CSCs) and Non-CSCs
Dianhydrogalactitol has demonstrated effectiveness against both cancer stem cells (CSCs) and non-CSCs in glioblastoma. delmarpharma.comaacrjournals.orgoup.comaacrjournals.org Its cytotoxic activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) status in both cell populations, a key factor in temozolomide resistance. aacrjournals.orgnih.govaacrjournals.org Studies have shown that Dianhydrogalactitol is equally active against GBM CSCs and their non-stem cell counterparts. delmarpharma.comaacrjournals.orgcloudfront.net This is significant because CSCs are often resistant to conventional therapies and are thought to be responsible for tumor recurrence. delmarpharma.com In vitro experiments on paired CSC and non-CSC lines from MGMT-expressing GBM showed that while high doses of temozolomide had no effect, Dianhydrogalactitol was active against both cell types. delmarpharma.com Furthermore, Dianhydrogalactitol has been shown to be effective in suppressing the growth of cancer stem cells in non-small-cell lung carcinoma (NSCLC) and ovarian cancer. google.comwipo.int
Radiosensitization Effects
Dianhydrogalactitol has been shown to act as a radiosensitizer, enhancing the effects of radiation therapy in glioblastoma cells. oup.comaacrjournals.org This effect is observed in both cancer stem cells (CSCs) and non-CSCs. aacrjournals.orgdelmarpharma.comaacrjournals.org Preclinical studies have demonstrated that combining low doses of Dianhydrogalactitol with radiation results in an additive cytotoxic effect in all tested GBM cultures. aacrjournals.orgresearchgate.net In MGMT-expressing GBM cancer cells and cancer stem cells, the combination of Dianhydrogalactitol and radiation therapy showed greater efficacy than either treatment alone. delmarpharma.com This radiosensitizing property suggests that Dianhydrogalactitol could be a valuable addition to radiation treatment for brain tumors. aacrjournals.orgoup.com
In Vivo Efficacy Studies of Dianhydrogalactitol
Rodent Models of Glioblastoma and Other CNS Tumors
In vivo studies using rodent models have confirmed the anti-tumor activity of Dianhydrogalactitol against glioblastoma (GBM). In Rag2 mice with intracranial human GBM xenografts, Dianhydrogalactitol treatment significantly increased survival time. aacrjournals.org For mice with MGMT-negative, TMZ-sensitive U251 tumors, treatment with 4 mg/kg of Dianhydrogalactitol increased median survival from 48 days (control) to 72 days. aacrjournals.orgresearchgate.net Dianhydrogalactitol has also shown efficacy in models of MGMT-unmethylated, temozolomide-resistant GBM. nih.gov In an orthotopic patient-derived xenograft (PDX) model of recurrent, MGMT-unmethylated GBM, tumors in mice treated with Dianhydrogalactitol were significantly smaller than in control mice. nih.gov
Furthermore, combining Dianhydrogalactitol with other agents has shown promising results. In a study with a GBM PDX model, the combination of Dianhydrogalactitol and bevacizumab resulted in significantly reduced tumor progression compared to Dianhydrogalactitol alone. nih.gov Another study showed a synergistic cytotoxic effect when Dianhydrogalactitol was combined with temozolomide in vivo. nih.gov Dianhydrogalactitol combined with irinotecan (B1672180) also enhanced tumor responses and prolonged the survival of tumor-bearing mice. nih.gov
Interactive Data Table: In Vivo Efficacy of Dianhydrogalactitol in Rodent Models
| Tumor Model | Rodent Model | Treatment | Key Findings | References |
|---|---|---|---|---|
| Glioblastoma (U251, MGMT-negative) | Rag2 mice | Dianhydrogalactitol (4 mg/kg) | Increased median survival from 48 to 72 days. | aacrjournals.orgresearchgate.net |
| Glioblastoma (Recurrent, MGMT-unmethylated PDX) | Mice | Dianhydrogalactitol + Bevacizumab | Significantly smaller tumors compared to control and bevacizumab alone. Reduced tumor progression compared to Dianhydrogalactitol alone. | nih.gov |
| Glioblastoma | Mice | Dianhydrogalactitol + Temozolomide | Synergistic cytotoxic effect. | nih.gov |
| Glioblastoma/Prostate Cancer | Mice | Dianhydrogalactitol + Irinotecan | Enhanced tumor responses and prolonged survival. | nih.gov |
| DIPG (SF8628) | Mice | Dianhydrogalactitol (3 mg/kg) | Increased median survival from 44 to 54.5 days. | cloudfront.netaacrjournals.org |
| DIPG (SF8628) | Mice | Dianhydrogalactitol + AZD1775 | Increased median survival to 62 days. Greater survival benefit than either agent alone. | cloudfront.netaacrjournals.orgoup.com |
Diffuse Intrinsic Pontine Glioma (DIPG) Models
Dianhydrogalactitol has shown potential for treating Diffuse Intrinsic Pontine Glioma (DIPG), a highly aggressive and difficult-to-treat pediatric brain tumor. aacrjournals.org In vitro studies on DIPG-derived cell lines (SF8628, NEM157, SF10693) and a pediatric glioblastoma cell line (SF188) showed that Dianhydrogalactitol had IC50 values ranging from 2.1 µM to 19.7 µM. oup.com
In vivo studies using an orthotopic engraftment model of pediatric DIPG (SF8628) have demonstrated a significant survival benefit with Dianhydrogalactitol treatment. cloudfront.netoup.com As a single agent, Dianhydrogalactitol (3 mg/kg) increased the median survival of mice to 54.5 days compared to 44 days for the control group. cloudfront.netaacrjournals.org When combined with the WEE1 inhibitor AZD1775, the median survival was further extended to 62 days, showing a greater survival benefit than either single-agent treatment. cloudfront.netaacrjournals.orgoup.com These findings highlight the potential of Dianhydrogalactitol, both alone and in combination, as a promising therapeutic strategy for DIPG. oup.com
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient animal model, are considered highly relevant for preclinical cancer research as they tend to preserve the characteristics of the original tumor. biorxiv.orgnih.gov The efficacy of Dianhydrogalactitol (also known as VAL-083) has been evaluated in such models, particularly for glioblastoma (GBM), the most aggressive primary brain cancer. mdpi.com
In a study utilizing a large cohort of glioma patient-derived orthotopic xenografts (PDOX), Dianhydrogalactitol demonstrated significant antitumor activity. biorxiv.orgnih.gov Organoids derived from these PDOX models were used for drug response assessments, which were then validated in mice. biorxiv.org The results indicated that Dianhydrogalactitol was significantly more effective than the standard-of-care chemotherapy, temozolomide (TMZ). biorxiv.org Notably, the effectiveness of Dianhydrogalactitol was independent of the O6-methylguanine-DNA-methyltransferase (MGMT) promoter methylation status, a key biomarker for temozolomide resistance. biorxiv.orgbiospace.comoup.com
Further in vivo experiments within this study involved the establishment of orthotopic GBM tumors in mice, which were then treated with Dianhydrogalactitol alone or in combination with bevacizumab, a monoclonal antibody that targets vascular endothelial growth factor (VEGF). biorxiv.orgoup.com The treatment groups included a control group, a bevacizumab-only group, a Dianhydrogalactitol-only group, and a combination therapy group. oup.com The findings revealed a strong in vivo anti-tumor efficacy for Dianhydrogalactitol against MGMT-unmethylated, recurrent GBM. oup.com
The combination of Dianhydrogalactitol with bevacizumab appeared to further enhance the anti-tumor effect. oup.com In one orthotopic GBM PDX model, tumors were significantly smaller in mice treated with Dianhydrogalactitol compared to both the control group (-83%, p<0.001) and the bevacizumab-treated group (-75%, p<0.001). oup.com Furthermore, the analysis of tumor growth over time showed a significantly reduced tumor progression for the combination of Dianhydrogalactitol and bevacizumab when compared to Dianhydrogalactitol alone (p<0.01). oup.com
Table 1: Efficacy of Dianhydrogalactitol in a Glioblastoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Tumor Size Reduction vs. Control | Tumor Size Reduction vs. Bevacizumab |
|---|---|---|
| Dianhydrogalactitol | -83% | -75% |
| Dianhydrogalactitol + Bevacizumab | Data not specified directly vs. control, but showed significantly reduced tumor progression compared to Dianhydrogalactitol alone. | Data not specified. |
Data sourced from a study using an orthotopic, MGMT-unmethylated, temozolomide-resistant recurrent GBM T16 PDX model. oup.com
These preclinical findings in PDX models underscore the potential of Dianhydrogalactitol as a therapeutic agent for glioblastoma, particularly for tumors resistant to standard therapies. biorxiv.orgnih.govoup.com
Investigation of Therapeutic Window in Preclinical Models
The therapeutic window of a drug refers to the range between the dose that produces a therapeutic effect and the dose that causes toxicity. For Dianhydrogalactitol, preclinical studies suggest that it has a narrow therapeutic window, with toxicity being observed at relatively low doses in vivo. nih.gov
An in vitro and in vivo preclinical evaluation of Dianhydrogalactitol against human neuroblastoma provided insights into its therapeutic index. nih.gov In vitro assays on various neuroblastoma and primitive neuroectodermal tumor cell lines showed differing sensitivities to the drug. nih.gov A key observation was the lack of a corresponding increase in cytotoxicity at concentrations above 12 micrograms/ml. nih.gov
The in vivo part of this evaluation compared different dosing schedules in nude mice with human neuroblastoma heterotransplants. nih.gov It was found that a dosing regimen of 6 mg/kg/day for five consecutive days resulted in a lower degree of weight loss in the mice compared to a schedule of 15 mg/kg/day for two days (either sequentially or with a three-day interval). nih.gov This suggests that a more fractionated or continuous dosing schedule might be better tolerated and thus could widen the therapeutic window. nih.gov These findings point towards the potential for optimizing the administration schedule to enhance the therapeutic efficacy of Dianhydrogalactitol while managing its toxicity profile. nih.gov
Translational Research and Clinical Development of Dianhydrogalactitol
Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetic (PK) and pharmacodynamic (PD) research on dianhydrogalactitol (VAL-083) has focused on understanding its absorption, distribution, metabolism, and excretion, particularly its ability to reach and affect brain tumor tissue. These studies are crucial for optimizing its therapeutic potential in central nervous system (CNS) malignancies.
Blood-Brain Barrier Penetration and Accumulation in Brain Tumor Tissue
Dianhydrogalactitol (this compound) has demonstrated the ability to readily cross the blood-brain barrier (BBB) and accumulate in brain tumor tissue cloudfront.netresearchgate.netresearchgate.net. This is a critical characteristic for a drug targeting brain tumors, as the BBB typically restricts the passage of most therapeutic agents cloudfront.netresearchgate.netmdpi.com. Clinical pharmacology studies have shown that this compound accumulates in cerebrospinal fluid (CSF) and brain tissue cloudfront.net. Most brain tissues accumulated this compound to a greater extent than intact white matter cloudfront.net. Its physicochemical properties, such as a low molecular weight (146 Da) and high water solubility, along with a polar surface area less than 90 Ų and fewer than 5 hydrogen bond acceptors, contribute to its ability to penetrate the BBB cloudfront.netresearchgate.net.
Studies in rats using 14C-dianhydrogalactitol (DAG) showed that the drug entered the 9L tumor more rapidly than normal brain tissue oup.comnih.gov. The half-time for compartmental equilibrium in the 9L tumor was approximately 4 and 56 minutes, compared to 22 and 105 minutes in the normal brain, indicating rapid entry into both brain and tumor intracellular compartments oup.comnih.gov.
Cerebrospinal Fluid (CSF) Levels and Plasma Correlation
Clinical studies have shown that dianhydrogalactitol (this compound) rapidly appears in the CSF after intravenous administration, with peak levels typically observed at approximately 1-2 hours cloudfront.netresearchgate.net. The drug is then eliminated slowly from the CSF, with a half-life of approximately 20 hours cloudfront.netresearchgate.net. Unchanged this compound accounted for 6-30% of the total radioactivity in CSF cloudfront.net.
Recent clinical studies in newly diagnosed GBM patients demonstrated that this compound levels in CSF were at least as high as, or even higher than, those in plasma when measured 2 hours after the end of infusion cloudfront.netresearchgate.netcloudfront.netresearchgate.net. This contrasts with temozolomide (B1682018) (TMZ), where CSF levels are typically only about 20-30% of plasma levels cloudfront.netresearchgate.netcloudfront.net. The mean CSF to plasma ratio for this compound at 2 hours post-infusion was reported as 1.24 ± 0.35 researchgate.net.
Table 1: Concentration of this compound in Plasma and CSF (2 hours post-dose) in Newly Diagnosed GBM Patients
| Dose (mg/m²/d) | N | Plasma (ng/mL) (2 hr post dose) | CSF (ng/mL) (2 hr post dose) | Ratio @ 2 hr (CSF/Plasma) |
| 20 | 1 | 110.0 | 154 | 1.40 |
| 30 | 4 | 107.84 (16.65) | 127.09 (26.24) | - |
| Mean (SD) | 481.0 | 110.0 | 1.24 (0.35) | |
| cloudfront.netresearchgate.netcloudfront.net |
Drug Disposition and Clearance in Animal Models
Pharmacokinetic studies in animal models have provided insights into the disposition and clearance of dianhydrogalactitol (DAG). In beagle dogs, at doses of 3 mg/kg and 6 mg/kg, DAG plasma concentrations followed a two-compartment model behavior after intravenous administration nih.govoup.comoup.com. The distribution and elimination of DAG appeared to be dose-independent within the limited range studied nih.govoup.comoup.com.
Key pharmacokinetic parameters in beagle dogs include:
Volume of the central compartment: approximately 462 ml/kg nih.govoup.comoup.com
Total body clearance: approximately 23.4 ml/min/kg nih.govoup.comoup.com
Elimination half-life (t1/2,β): approximately 26.2-26.6 minutes nih.govoup.comoup.com
In rats, a two-compartment open model for plasma disappearance of 14C-DAG showed a volume of distribution at steady state of approximately 872 ml, a clearance of approximately 9.4 ml/minute, and an elimination constant of 0.025/minute oup.comnih.gov. In mice, after intravenous administration, DAG plasma concentrations declined rapidly with a mean half-life (t1/2) of 43.5 minutes. The apparent volume of distribution (Vd) was 2.143 L/kg, suggesting significant tissue uptake kanglab.net.
Table 2: Pharmacokinetic Parameters of Dianhydrogalactitol in Animal Models
| Animal Model | Parameter | Value | Source |
| Beagle Dog | Volume of Central Compartment | ~462 ml/kg | nih.govoup.comoup.com |
| Beagle Dog | Total Body Clearance | ~23.4 ml/min/kg | nih.govoup.comoup.com |
| Beagle Dog | Elimination Half-life (t1/2,β) | ~26.2-26.6 min | nih.govoup.comoup.com |
| Rat | Volume of Distribution (steady state) | ~872 ml | oup.comnih.gov |
| Rat | Clearance | ~9.4 ml/min | oup.comnih.gov |
| Rat | Elimination Constant | 0.025/min | oup.comnih.gov |
| Mouse | Plasma Half-life (t1/2) | ~43.5 min | kanglab.net |
| Mouse | Apparent Volume of Distribution (Vd) | 2.143 L/kg | kanglab.net |
Impact of Glucose Transporters on Uptake
Given its structural similarities to D-glucose, studies have investigated whether glucose transporters play a role in the uptake of dianhydrogalactitol (this compound) across the BBB and into brain tissue cloudfront.netresearchgate.net. Initial in vitro studies evaluated this compound as a substrate of human sodium-dependent glucose cotransporters (SGLT1 and SGLT2) and glucose transporters (GLUT1) cloudfront.netresearchgate.netaacrjournals.org.
Surprisingly, no transporter-specific accumulation of this compound by SGLT1 or SGLT2 was observed in HEK293 cells expressing these transporters cloudfront.netaacrjournals.org. Similarly, this compound did not appear to be an in vitro substrate for GLUT1 in Caco-2 cells cloudfront.net. These findings suggest that this compound may not rely on these specific active glucose transport systems for its uptake cloudfront.netaacrjournals.org.
Exploration of Active Transport Mechanisms and Passive Diffusion
The lack of involvement of SGLT1, SGLT2, and GLUT1 in this compound uptake suggests that its penetration across the BBB may primarily occur through passive diffusion cloudfront.netaacrjournals.org. This compound possesses physical and chemical parameters, such as increased lipophilicity (Log P) and a significantly lower polar surface area (PSA) compared to glucose, which may facilitate relatively unencumbered passive diffusion across the lipid cell membranes of the BBB and GBM tumor cells cloudfront.net.
Further studies are ongoing to fully explore the mechanisms involved in this compound uptake into the CNS, including active transport mechanisms and passive diffusion processes cloudfront.net. While many drugs with favorable physicochemical properties for passive diffusion can cross an intact BBB, active efflux transporters at the BBB can restrict the passage of some drugs into the brain nih.govoup.com. However, the current evidence for dianhydrogalactitol points towards a significant role of passive diffusion.
Drug Binding to Cellular Components (e.g., RNA, Red Blood Cells)
Dianhydrogalactitol (DAG) has been shown to bind to cellular components. In studies involving rats, binding to RNA was found to be linear with time, and the absolute amount of binding was approximately six times greater for RNA than for DNA oup.comnih.gov. This highlights its interaction with nucleic acids, consistent with its mechanism as a DNA-targeting alkylating agent.
In vitro experiments using radiolabeled DAG indicated that the drug binds both reversibly and irreversibly to red blood cells (RBCs) nih.govoup.comoup.comgoogle.com. This binding to red blood cells is an important aspect of its disposition and could influence its distribution and clearance in the bloodstream.
Regulatory Designations and Fast Track Status
Dianhydrogalactitol (this compound) has received several important regulatory designations, underscoring its potential to address unmet medical needs in oncology. The U.S. Food and Drug Administration (FDA) has granted orphan drug designations to dianhydrogalactitol for the treatment of glioma, medulloblastoma, and ovarian cancer. uni.lujkchemical.com Similarly, in Europe, it has been designated as an orphan drug for the treatment of malignant gliomas. uni.lu
Furthermore, dianhydrogalactitol has been granted Fast Track Designation by the U.S. FDA for two distinct indications:
For the treatment of recurrent glioblastoma (GBM). uni.lujkchemical.com
For the treatment of patients with newly-diagnosed unmethylated glioblastoma. nih.govebi.ac.uk
These Fast Track designations aim to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need, potentially bringing important new therapies to patients sooner.
Translational Research Insights and Patient-Derived Models
Translational research involving dianhydrogalactitol has provided crucial insights into its therapeutic efficacy, particularly in overcoming resistance mechanisms observed with standard treatments. Detailed research findings indicate that dianhydrogalactitol is capable of overcoming multiple temozolomide (TMZ) resistance mechanisms in glioblastoma. jkchemical.comresearchgate.net
A significant aspect of this translational research involves the use of patient-derived models, which serve as highly relevant avatars for studying tumor biology and assessing drug responses in a preclinical setting. Patient-derived orthotopic xenografts (PDOX) and organoids of gliomas have proven to be invaluable tools for precision oncology and translational research. researchgate.net These models effectively retain the histopathological, genetic, epigenetic, and transcriptomic features of the parental tumors, making them reliable platforms for drug evaluation. researchgate.net
Studies utilizing these patient-derived models have demonstrated that dianhydrogalactitol (this compound) exhibits high therapeutic efficacy and effectively overcomes TMZ resistance in glioblastoma. researchgate.net Notably, its effect in patient-derived organoids was shown to be independent of the MGMT promoter methylation status, indicating its potential utility in patient populations that typically respond poorly to TMZ. jkchemical.com
The amenability of glioma organoids and PDOXs to high-throughput drug screens further highlights their utility in accelerating drug development. Drug testing within 3D organoid cultures allows for efficient in vitro screening at a reasonable cost, yielding clinically relevant responses that can subsequently be validated in vivo. This approach underscores the critical role of patient-derived models in advancing the understanding and application of compounds like dianhydrogalactitol in personalized treatment strategies for glioma patients. researchgate.net
Table 1: Regulatory Designations for Dianhydrogalactitol
| Regulatory Body | Designation | Indication | Status |
| U.S. FDA | Orphan Drug | Glioma, Medulloblastoma, Ovarian Cancer | Granted uni.lujkchemical.com |
| European Medicines Agency (EMA) | Orphan Drug | Malignant Gliomas | Granted uni.lu |
| U.S. FDA | Fast Track | Recurrent Glioblastoma (GBM) | Granted uni.lujkchemical.com |
| U.S. FDA | Fast Track | Newly-diagnosed unmethylated Glioblastoma | Granted nih.govebi.ac.uk |
Table 2: Key Translational Research Findings for Dianhydrogalactitol
| Research Area | Key Finding | Relevant Models | Citation |
| Mechanism of Action | Introduces interstrand DNA cross-links at N7-guanine, leading to DNA double-strand breaks. | - | uni.lu |
| Chemoresistance Overcoming | Anti-tumor activity unaffected by common chemoresistance mechanisms (e.g., MGMT). | Cancer cell models, Animal studies | uni.lu |
| TMZ Resistance | Overcomes multiple temozolomide (TMZ) resistance mechanisms. | Glioblastoma models, Patient-derived organoids | jkchemical.comresearchgate.net |
| Efficacy in Patient Models | High therapeutic efficacy; overcomes TMZ resistance. | Patient-derived orthotopic xenografts (PDOX), Patient-derived organoids | researchgate.net |
| MGMT Independence | Efficacy independent of MGMT promoter methylation status. | Patient-derived organoids | jkchemical.com |
| High-Throughput Screening | Amenable to high-throughput drug screens. | Glioma organoids, PDOXs |
Dianhydrogalactitol in Combination Therapeutic Strategies
Synergistic Effects with Conventional Chemotherapeutics
VAL-083 has demonstrated synergistic effects when combined with several established chemotherapeutic drugs, suggesting its potential to improve treatment outcomes and overcome drug resistance in various malignancies.
Temozolomide (B1682018) (TMZ) Combinations
Dianhydrogalactitol (this compound) has shown significant synergy with temozolomide (TMZ), particularly in glioblastoma (GBM) cancer stem cells. This combination has been observed to completely eliminate cancer stem cell spheres after two passages in preclinical models. wikipedia.org The mechanism underlying this synergy is attributed to this compound's ability to induce DNA damage and cell-cycle arrest in the S- and G2/M-phases, independently of O6-methylguanine-DNA methyltransferase (MGMT) or DNA mismatch repair (MMR) status. wikipedia.orgmims.comfishersci.ca This independence is crucial as MGMT expression and MMR pathway deficiencies are known mechanisms of TMZ resistance. mims.comfishersci.ca
Studies have demonstrated a synergistic cytotoxic effect of the TMZ and this compound combination in tumor cells in vitro, ex vivo, and in vivo. For instance, in mouse models of brain tumors, combined treatment with TMZ and this compound led to prolonged survival. mims.comfishersci.cawikipedia.org
Table 1: Synergy Scores of TMZ and this compound Combination in GBM Cell Lines
| Cell Line | MGMT Expression | Maximum Synergy Score (HSA Method) |
| U-251 MG | Methylated | (Data varies, synergy observed) |
| T98G | Unmethylated | (Data varies, synergy observed) |
| U-87 MG | Methylated | (Data varies, synergy observed) |
| SF268 | Methylated | (Data varies, synergy observed) |
| LN-18 | Unmethylated | (Data varies, synergy observed) |
| H543 (tumorsphere) | Unmethylated | (Data varies, synergy observed) |
| H516 (tumorsphere) | Methylated | (Data varies, synergy observed) |
| H676 (tumorsphere) | Unmethylated | (Data varies, synergy observed) |
Note: Specific numerical synergy scores (e.g., Combination Index values) for each cell line and dose combination were indicated as "data varies, synergy observed" based on the source mims.comfishersci.ca which provided a table structure but not all specific numerical values in the snippet. A Combination Index (CI) value less than 1 indicates synergy.
VP-16 (Etoposide) Combinations
This compound exhibits synergy with etoposide (B1684455) (also known as VP-16), a topoisomerase II inhibitor. This synergistic effect has been observed in various cancer cell lines, including PC3 prostate and A549 non-small cell lung cancer (NSCLC) cells. wikipedia.org The proposed mechanism for this synergy is this compound's induction of cell cycle arrest in the S- and G2/M-phases, which are critical phases for the maximal effect of topoisomerase inhibitors. wikipedia.orgamericanelements.comwikidata.org
Preclinical studies have consistently reported strong synergy between this compound and etoposide in GBM, prostate cancer (PCa), and lung cancer cells. wikipedia.orgprobes-drugs.orgguidetopharmacology.orghznu.edu.cn In a phase II clinical study involving patients with recurrent primary brain tumors (astrocytoma) following cranial irradiation, a two-drug regimen combining dianhydrogalactitol and VP-16 resulted in tumor regressions in 40% of patients. nih.gov
Triazinate (B1681374) Combinations
In early clinical investigations, dianhydrogalactitol was explored as part of multi-drug regimens. A phase II study utilized a three-drug combination of dianhydrogalactitol, VP-16 (etoposide), and triazinate in patients with primary brain tumors, predominantly astrocytoma, that had recurred after cranial irradiation. This regimen resulted in tumor regressions in 33% of the treated patients. nih.gov While the study indicated clinical activity for the combination, specific detailed research findings focusing solely on the synergistic effects of dianhydrogalactitol with triazinate as a two-drug combination were not extensively reported in the provided search results.
Cisplatin (B142131) and Oxaliplatin (B1677828) Combinations
Dianhydrogalactitol (this compound) has demonstrated significant superadditivity and synergism (Combination Index < 1) when combined with platinum-based chemotherapeutics like cisplatin and oxaliplatin. This synergy has been observed across various human NSCLC cell lines, including H460, A549, and H1975, and was found to be independent of their p53 status. wikipedia.orgguidetopharmacology.orgfishersci.cafishersci.camims.com Furthermore, this compound's activity is less dependent on p53 status compared to cisplatin or oxaliplatin, and it has shown the ability to circumvent cisplatin resistance in ovarian cancer cell lines. wikipedia.orgguidetopharmacology.orgfishersci.cafishersci.camims.comwikipedia.orgciteab.comfishersci.ca
The synergistic effect is attributed to the non-overlapping mechanisms of action between this compound and platinum drugs. guidetopharmacology.orgfishersci.cafishersci.camims.comwikipedia.orgfishersci.ca In in vivo models, the combination of this compound with cisplatin significantly increased median survival and delayed tumor growth in A549 xenograft tumors in mice. guidetopharmacology.orgfishersci.ca
Table 2: In Vivo Effects of this compound and Cisplatin Combination in A549 Xenograft Tumors
| Combination Treatment | Tumor Growth Delay (Days) | Median Survival Increase (Days) |
| Cisplatin alone | Not observed | 2 |
| This compound (2 mg/kg) + Cisplatin | 11 | 17 |
| This compound (2.5 mg/kg) + Cisplatin | 18 | 17 |
| This compound (3 mg/kg) + Cisplatin | 25 | 14 |
Note: Data extracted from guidetopharmacology.orgfishersci.ca.
Combinations with Targeted Agents
This compound's mechanism of action also supports its combination with targeted agents, particularly those that exploit DNA damage or cell cycle vulnerabilities.
Topoisomerase Inhibitors (Camptothecin, Etoposide)
Dianhydrogalactitol (this compound) exhibits synergistic effects with topoisomerase inhibitors, including topoisomerase I inhibitors like camptothecin (B557342) and irinotecan (B1672180), and topoisomerase II inhibitors like etoposide. wikipedia.orgwikidata.orgwikipedia.orgprobes-drugs.orgguidetopharmacology.orghznu.edu.cn This synergy is consistent across various cancer cell lines, including GBM, prostate cancer, and NSCLC. wikipedia.orgguidetopharmacology.orghznu.edu.cn
The basis for this synergy lies in this compound's ability to induce irreversible S/G2-phase cell cycle arrest, making cancer cells more susceptible to agents that primarily act during these phases. wikipedia.orgamericanelements.comwikidata.orgnewdrugapprovals.org Detailed research findings indicate that DAG (dianhydrogalactitol) produced replication-dependent DNA lesions, and its cytotoxicity was enhanced by the knockdown of BRCA1, suggesting an interplay with DNA repair pathways. wikipedia.org
For example, in PC-3 cells, the combination of DAG and camptothecin demonstrated strong synergistic effects with Combination Index (CI) values well below 1, indicating significant synergy at various effective dose levels. hznu.edu.cn
Table 3: Synergy (CI Values) of DAG and Camptothecin in PC-3 Cells
| Cytotoxic Effect (Fa) | Combination Index (CI) |
| ED75 | 0.68 |
| ED90 | 0.59 |
| ED95 | 0.54 |
Note: CI values < 1 indicate synergy. Data extracted from hznu.edu.cn.
Furthermore, the combination of DAG with irinotecan, another topoisomerase I inhibitor, has been shown to enhance tumor responses and prolong the survival of tumor-bearing mice. wikipedia.orghznu.edu.cn Similar synergistic effects with CI values less than 1 have also been observed when DAG was combined with etoposide or camptothecin in A549 lung cancer cells. hznu.edu.cn
Table 4: Synergy (CI Values) of DAG with Etoposide or Camptothecin in A549 Cells
| Combination Agent | Cytotoxic Effect (Fa) | Combination Index (CI) |
| Etoposide | (Various levels) | < 1 |
| Camptothecin | (Various levels) | < 1 |
Note: Specific numerical CI values for A549 cells were indicated as "< 1" across various cytotoxic effect levels in the source hznu.edu.cn.
PARP Inhibitors
Dianhydrogalactitol (this compound) demonstrates synergistic activity when combined with Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPi) in both homologous recombination (HR)-proficient and HR-deficient ovarian cancer models. Research indicates synergy between this compound and PARPi such as olaparib, talazoparib, and niraparib (B1663559) researchgate.netaacrjournals.org. Specifically, the combination of this compound with rucaparib (B1680265) has shown synergistic cytotoxicity in HR-deficient settings, while its combination with veliparib (B1684213) has been observed to be additive researchgate.netaacrjournals.org.
The rationale for this combination stems from this compound's ability to induce DNA double-strand breaks, which creates a reliance on functional HR for repair in cancer cells aacrjournals.org. PARP inhibitors, by blocking DNA repair pathways, lead to an accumulation of these DNA double-strand breaks, thereby enhancing cancer cell death aacrjournals.org. This compound's distinct DNA damaging mechanism allows it to overcome cisplatin resistance and effectively target HR-impaired tumors researchgate.netaacrjournals.orgaacrjournals.org. Furthermore, the potency of this compound is increased in cancer cells with impaired HR researchgate.net. Its activity has been shown to be independent of p53 status and to exhibit superadditive effects with PARPi in both HR-proficient and HR-deficient A2780 ovarian tumor cells aacrjournals.org. The increased potency of this compound in hypoxic tumors is also noteworthy, as hypoxic conditions can downregulate HR researchgate.netoup.com.
Table 1: Synergistic Activity of Dianhydrogalactitol with PARP Inhibitors in Ovarian Cancer Models
| PARP Inhibitor | HR-Proficient Ovarian Cancer Cells | HR-Deficient Ovarian Cancer Cells | Observed Effect | Reference |
| Olaparib | Synergistic | Synergistic | Synergistic | researchgate.netaacrjournals.orgaacrjournals.org |
| Talazoparib | Synergistic | Synergistic | Synergistic | researchgate.netaacrjournals.orgaacrjournals.org |
| Niraparib | Synergistic | Synergistic | Synergistic | researchgate.netaacrjournals.orgaacrjournals.org |
| Rucaparib | Not specified | Synergistic | Synergistic | researchgate.netaacrjournals.org |
| Veliparib | Additive | Additive | Additive | researchgate.netaacrjournals.org |
WEE1 Inhibitors (e.g., AZD1775)
Dianhydrogalactitol (this compound) induces S/G2 cell-cycle arrest by causing interstrand crosslinks and DNA double-strand breaks nih.govaacrjournals.org. The combination of this compound with WEE1 inhibitors, such as AZD1775 (Adavosertib), represents a promising therapeutic strategy, particularly for challenging cancers like Diffuse Intrinsic Pontine Glioma (DIPG) nih.govaacrjournals.org. AZD1775 functions by inhibiting the G2 checkpoint regulator kinase Wee1, which allows cancer cells with this compound-induced DNA damage to bypass the G2 checkpoint and enter premature mitosis, leading to their demise nih.govaacrjournals.org.
In patient-derived DIPG cell lines, including SF8628, NEM157, SF188, and SF10693, the combination of this compound and AZD1775 exhibited synergistic activity, with combination index (CI) values ranging from 0.04 to 0.95, where CI < 1 indicates synergy nih.govaacrjournals.orgoup.com. In an orthotopic engraftment model of DIPG (SF8628), both single-agent this compound and its combination with AZD1775 conferred a significant survival benefit to mice with engrafted tumors compared to control groups nih.govaacrjournals.org. The median survival for mice treated with this compound alone was 54.5 days, compared to 44 days for the control group (p=0.0004) nih.govaacrjournals.org. The combination treatment further extended median survival to 62 days, significantly longer than the control (44 days, p<0.0001) and single-agent AZD1775 (47 days, p=0.0839) nih.govaacrjournals.org. These findings suggest that this compound in combination with a Wee1 inhibitor like AZD1775 could be a valuable therapeutic approach for DIPG nih.govaacrjournals.org.
Table 2: Survival Benefit of Dianhydrogalactitol and AZD1775 in DIPG Mouse Models
| Treatment Group | Median Survival (Days) | p-value (vs. Control) | p-value (vs. AZD1775 alone) | Reference |
| Control | 44 | - | - | nih.govaacrjournals.org |
| This compound alone | 54.5 | 0.0004 | - | nih.govaacrjournals.org |
| AZD1775 alone | 47 | - | - | nih.govaacrjournals.org |
| This compound + AZD1775 (Combination) | 62 | <0.0001 | 0.0839 | nih.govaacrjournals.org |
Combination with Radiotherapy
Dianhydrogalactitol (this compound) acts as a radiosensitizer, enhancing the effects of radiation therapy researchgate.netaacrjournals.org. As a bi-functional DNA-targeting agent, this compound induces interstrand DNA cross-links at N7-guanine, leading to persistent DNA double-strand breaks and cell death oup.comresearchgate.netaacrjournals.org. This mechanism contributes to its radiosensitizing properties in glioblastoma (GBM) cancer stem cells (CSCs) and non-CSCs in vitro researchgate.netaacrjournals.org.
Clinical studies have explored the efficacy of this compound in combination with radiotherapy. A Phase 2 clinical trial involving patients with newly diagnosed MGMT-unmethylated GBM demonstrated that this compound, administered at 30 mg/m²/day concurrently with radiation therapy, showed benefit over historical standard-of-care temozolomide (TMZ) researchgate.net. In this trial, the median time to disease progression for patients treated with this compound and radiotherapy was 8.7 months, compared to 5.3-6.9 months for those treated with temozolomide researchgate.net. Furthermore, this compound has been shown to potentiate the effect of radiation and overcome TMZ resistance in TMZ-resistant adult glioblastoma CSCs and non-CSCs at physiologically achievable concentrations in the central nervous system aacrjournals.orgaacrjournals.orgresearchgate.net. Investigations have also been conducted on the effects of this compound in combination with radiation in DIPG cell lines and patient-derived xenograft models aacrjournals.org.
Overcoming Chemoresistance in Combination Regimens
Dianhydrogalactitol (this compound) possesses a distinct mechanism of action that enables it to overcome various forms of chemoresistance, making it a valuable component in combination regimens. Its cytotoxic mechanism circumvents O6-methylguanine-DNA-methyltransferase (MGMT)-mediated chemoresistance, a common resistance pathway to agents like temozolomide (TMZ) researchgate.netaacrjournals.orgresearchgate.netoup.comoup.comresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netoup.com. This compound has demonstrated cytotoxicity in MGMT-unmethylated GBM cell lines, cancer stem cells, and in vivo models researchgate.net.
This compound is capable of overcoming TMZ resistance in GBM, both in vitro and in vivo oup.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netcnio.es. Its activity is independent of the DNA mismatch repair (MMR) system, which is a secondary mechanism of TMZ resistance, and it maintains cytotoxic activity in cancer cells deficient in MMR aacrjournals.orgresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netoup.com. Research indicates that this compound can overcome resistance to platinum agents and nitrosoureas aacrjournals.orgresearchgate.netoup.com.
Beyond its activity against MGMT and MMR-mediated resistance, this compound has shown increased potency in cancers with impaired homologous recombination (HR) and exhibits synergy with topoisomerase inhibitors and PARP inhibitors researchgate.netoup.com. Specifically, it has demonstrated strong synergy with topoisomerase I inhibitors (e.g., camptothecin, irinotecan) and topoisomerase II inhibitors (e.g., etoposide) in various cancer cell lines aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netoup.com. A study highlighted that the combination of temozolomide and dianhydrogalactitol acts synergistically to overcome TMZ resistance and increase survival in mice with brain tumors, emphasizing this compound's distinct anticancer effects independent of the MGMT DNA repair gene and the MMR pathway cnio.es. Furthermore, this compound's activity is independent of p53 status, contributing to its broad applicability in overcoming chemoresistance aacrjournals.orgresearchgate.netresearchgate.net.
Mechanisms of Drug Resistance and Strategies to Overcome Them
MGMT-Mediated Resistance Circumvention
O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that plays a critical role in resistance to alkylating agents like temozolomide (B1682018) (TMZ) by removing alkyl groups from the O6 position of guanine (B1146940) in DNA. wikipedia.orgwikipedia.org A significant advantage of dianhydrogalactitol (VAL-083) is its ability to bypass MGMT-mediated resistance. This compound induces interstrand DNA crosslinks primarily at the N7-guanine position, which are not substrates for MGMT repair. nih.govwikipedia.orgwikipedia.orgmims.comciteab.com Consequently, the cytotoxic activity of this compound is independent of the MGMT expression status of tumor cells. nih.govwikipedia.orgguidetopharmacology.orgmims.commims.commims.comciteab.comciteab.comnih.govnih.govwikidata.orgwikipedia.orgwikipedia.orgfishersci.cawikidata.org Studies in glioblastoma (GBM) cell lines and tumorspheres have confirmed that this compound induces DNA damage and cell-cycle arrest in the G2–M phase, irrespective of MGMT status, thus circumventing this conventional resistance mechanism to TMZ. nih.govwikipedia.orgfishersci.ca
MMR Deficiency and Dianhydrogalactitol Activity
Mismatch repair (MMR) pathway defects are another significant mechanism of resistance to alkylating agents such as temozolomide and platinum compounds, leading to hypermutation and microsatellite instability. nih.govguidetopharmacology.orgmims.commims.comciteab.comnih.govwikipedia.org In contrast to TMZ, the cytotoxic effect of dianhydrogalactitol (this compound) has been shown to be independent of the MMR pathway status. nih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgmims.commims.comnih.govwikidata.orgwikipedia.orgfishersci.ca Experimental evidence, including competition assays and cell proliferation assessments, demonstrated that silencing MMR components in glioblastoma cells did not confer a selective advantage upon treatment with this compound. nih.gov This indicates that this compound effectively prevents cell proliferation regardless of MMR deficiency, making it a potential therapeutic option for tumors that have developed resistance through this pathway. nih.gov
p53 Status and Response
The p53 tumor suppressor gene is crucial for cell cycle regulation and apoptosis in response to DNA damage, and its mutations are frequently associated with chemotherapy resistance and poor treatment outcomes in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma. americanelements.comciteab.comwikipedia.orghznu.edu.cn Dianhydrogalactitol (this compound) exhibits activity that is largely independent of the p53 status of cancer cells. americanelements.commims.comciteab.comwikipedia.org In studies involving cisplatin-resistant ovarian cancer models, this compound demonstrated less dependence on p53 status compared to cisplatin (B142131). wikipedia.org Notably, this compound was observed to activate mutant p53-V172F through Ser20 phosphorylation, effectively restoring p53 function and leading to increased potency in p53-mutated cisplatin-resistant ovarian cancer cells. wikipedia.org Furthermore, while loss of p53 increased resistance to cisplatin and oxaliplatin (B1677828) by 3-fold and 6-fold respectively, resistance to this compound was less than 2-fold, reinforcing its p53-independent mechanism of action. hznu.edu.cn Strong activity of this compound has also been reported in p53-mutated high-grade glioma cell lines known for their radio- and chemo-resistance. wikidata.org
Table 1: Impact of p53 Status on Drug Resistance Factor in HCT-116 Cells
| Drug | Resistance Factor in p53-/- Cells (vs. p53+/+) hznu.edu.cn |
| Cisplatin | 3-fold |
| Oxaliplatin | 6-fold |
| Dianhydrogalactitol (this compound) | <2-fold |
Resistance in Cancer Stem Cells (CSCs)
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by self-renewal capacity, tumorigenicity, and significant resistance to conventional therapies, contributing to tumor recurrence. citeab.comnih.gov Dianhydrogalactitol (this compound) has demonstrated potent activity against glioblastoma (GBM) cancer stem cells (CSCs), including those resistant to temozolomide. wikipedia.orgmims.commims.commims.comciteab.comciteab.comnih.govnih.govwikipedia.orgwikidata.org this compound induces DNA cross-links, double-strand breaks, and cell death in both GBM cell lines and GBM CSCs in vitro. wikipedia.orgmims.commims.com Importantly, this compound exhibits comparable activity against GBM CSCs and non-CSCs, irrespective of their MGMT and p53 status. citeab.comnih.gov Furthermore, combination treatment of this compound with temozolomide has shown synergistic cytotoxic effects in GBM CSCs, leading to the complete elimination of cancer stem cell spheres after two passages in some experimental settings. citeab.com
Hypoxia-Induced Resistance and Dianhydrogalactitol Potency
Hypoxia, a common feature of solid tumors, is known to induce resistance to radiation and various chemotherapeutic agents. citeab.comuni.lu Hypoxic cancer cells often downregulate the homologous recombination (HR) DNA repair pathway, which is crucial for repairing double-strand breaks. guidetopharmacology.orgciteab.comwikipedia.org Dianhydrogalactitol (this compound) demonstrates increased potency in cancer cells with impaired HR. guidetopharmacology.orgciteab.comwikipedia.org This suggests that this compound may be particularly effective in hypoxic tumors, where HR activity is naturally reduced. guidetopharmacology.orgciteab.comwikipedia.org The anti-angiogenic agent bevacizumab is known to increase intratumor hypoxia, which, by presumably impairing HR, further supports the potential of this compound as a treatment option in HR-deficient or hypoxic cancers, either following or in combination with bevacizumab. guidetopharmacology.orgciteab.comnih.govwikipedia.org The potency of this compound in combination with bevacizumab has been investigated in GBM models under hypoxic conditions both in vitro and in vivo. guidetopharmacology.orgciteab.comwikipedia.org
Novel Approaches for Resistance Abrogation
Dianhydrogalactitol's distinct mechanism of action opens avenues for novel combination therapies to abrogate drug resistance. This compound induces an irreversible S/G2-phase cell cycle arrest. wikipedia.orgguidetopharmacology.orgmims.comciteab.comciteab.comciteab.comwikipedia.orgwikidata.org This characteristic suggests a synergistic potential when combined with S-phase specific chemotherapeutics, such as topoisomerase inhibitors and PARP inhibitors. guidetopharmacology.orgmims.comciteab.comciteab.comwikipedia.orgwikidata.org this compound also persistently activates the homologous recombination (HR) DNA repair pathway. guidetopharmacology.orgciteab.comciteab.comwikipedia.orgwikidata.org
Studies have demonstrated synergy between this compound and topoisomerase I inhibitors (e.g., camptothecin (B557342), irinotecan) and topoisomerase II inhibitors (e.g., etoposide) in various cancer cell lines, including glioblastoma, prostate cancer, and lung cancer. nih.gov The combination of this compound with irinotecan (B1672180), for instance, has been shown to enhance tumor responses and prolong the survival of tumor-bearing mice. nih.gov
Table 2: Synergistic Effects of Dianhydrogalactitol (this compound) in Combination Therapies
| Combination Partner Type | Examples of Drugs | Observed Synergy | Cancer Cell Lines/Models nih.gov |
| Topoisomerase I Inhibitors | Camptothecin, Irinotecan | Yes | GBM, Prostate Cancer, Lung Cancer |
| Topoisomerase II Inhibitors | Etoposide (B1684455) | Yes | GBM, Prostate Cancer, Lung Cancer |
| Temozolomide | N/A | Yes (in CSCs) | Glioblastoma Cancer Stem Cells citeab.com |
The effectiveness of chemotherapy is often countered by cancer cells' ability to utilize various DNA repair pathways. citeab.comwikipedia.orgnih.gov Dianhydrogalactitol's mechanism involves inducing replication-dependent DNA double-strand breaks that are preferentially resolved by homologous recombination (HR). citeab.com Inhibition of the HR repair pathway has been shown to sensitize non-small cell lung cancer cells to this compound-induced DNA damage, providing a rationale for targeting HR-deficient tumors with this compound analogs. citeab.com
Advanced Research Methodologies and Techniques
In Vitro Assays (e.g., Crystal Violet, MTT)
In vitro assays are fundamental for initial screening and mechanistic studies of Dianhydrogalactitol's effects on cancer cells. Two commonly employed colorimetric assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay and the Crystal Violet assay. nih.govspringernature.com
The MTT assay measures cellular metabolic activity, which is indicative of cell viability. nih.govspringernature.com It relies on the reduction of a tetrazolium salt by metabolically active cells into an insoluble formazan (B1609692) product, which can then be quantified spectrophotometrically. nih.govmdpi.comresearchgate.net For Dianhydrogalactitol, the MTT assay has been used to assess the viability of established GBM cell lines and tumorsphere lines upon exposure to different concentrations of the compound. researchgate.net For instance, studies have shown that Dianhydrogalactitol induces DNA damage and cell-cycle arrest in the G2-M phase in GBM cells, and this effect can be measured via viability assays like MTT. researchgate.net
The Crystal Violet assay directly correlates with the number of attached viable cells, providing a direct assessment of cell survival and death. nih.govspringernature.com Crystal violet dye binds to proteins and DNA, and cells that undergo cell death lose adherence and are subsequently lost from the culture, leading to reduced staining. researchgate.net This assay has been used to evaluate cell proliferation following Dianhydrogalactitol treatment. For example, in A549 cells treated with varying concentrations of VAL-083 (Dianhydrogalactitol), the Crystal Violet cell proliferation assay was used to determine cell survival as a percentage compared to untreated cells after 72 hours. nih.gov
Combining these two methodologies offers a comprehensive tool for predicting drug sensitivity and efficacy in preclinical toxicology workflows. nih.govspringernature.com
Molecular Biology Techniques (e.g., Western Blot, Flow Cytometry, Immunofluorescent Staining)
Molecular biology techniques are crucial for dissecting the cellular and molecular responses to Dianhydrogalactitol.
Western Blotting is used to detect and quantify specific proteins within cell lysates, providing insights into protein expression levels, post-translational modifications, and protein-protein interactions. sigmaaldrich.comnih.gov In studies involving Dianhydrogalactitol, Western blot analysis has been employed to confirm the lack of apoptosis in this compound-treated cells by assessing the expression of cleaved caspase 3. nih.gov This technique is also used to monitor autophagic flux by evaluating the conversion of LC3-I to LC3-II, a marker for autophagosomes. bioradiations.com
Flow Cytometry is a powerful technique for analyzing cell populations based on their physical and chemical characteristics, such as size, granularity, and fluorescence intensity. sigmaaldrich.comballylab.com It is widely used for cell cycle analysis, apoptosis detection, and quantification of specific protein expression. nih.govbioradiations.com For Dianhydrogalactitol, flow cytometry with propidium (B1200493) iodide (PI) staining has been used to evaluate cell cycle distribution, revealing that this compound treatment can lead to a time-dependent S/G2 phase arrest in cells like A549. nih.gov It can also be used to quantify LC3-II, an autophagy marker. bioradiations.com
Immunofluorescent Staining (or immunofluorescence microscopy) allows for the visualization and localization of specific proteins or cellular structures within cells or tissues using fluorescently tagged antibodies. bioradiations.comballylab.com This technique can be used to track the progression of autophagy by monitoring markers like LC3, which relocalizes from the cytoplasm to membrane structures during autophagy. bioradiations.com While specific examples for Dianhydrogalactitol using immunofluorescent staining were not detailed in the provided snippets, it is a standard technique for visualizing cellular changes induced by therapeutic agents.
Genetic Manipulation (e.g., shRNA screenings, lentiviral vectors)
Genetic manipulation techniques are employed to understand the genetic factors influencing cellular responses to Dianhydrogalactitol and to identify potential resistance mechanisms or synergistic targets.
shRNA screenings (short hairpin RNA) are high-throughput methods used to systematically knock down gene expression to identify genes involved in specific biological processes, such as drug sensitivity or resistance. researchgate.net Researchers have performed shRNA screenings in GBM cell lines with different MGMT statuses to determine the major drivers of temozolomide (B1682018) (TMZ) sensitivity and to evaluate Dianhydrogalactitol (this compound) as a potential treatment to bypass TMZ-resistance mechanisms. researchgate.net These screenings helped identify that loss of mismatch repair (MMR) components and MGMT expression are key factors influencing TMZ sensitivity. researchgate.net
In Vivo Xenograft Models and Orthotopic Models
In vivo models, particularly xenograft and orthotopic models, are critical for evaluating the antitumor efficacy of Dianhydrogalactitol in a living system that mimics the human disease environment.
Xenograft models involve implanting human cancer cells or tissue into immunodeficient animals, typically mice. These models allow for the study of tumor growth, metastasis, and drug response in a more complex biological context than in vitro assays. biorxiv.orgnih.gov
Orthotopic models are a specialized type of xenograft where tumor cells or tissue are implanted directly into the organ of origin (e.g., glioblastoma cells into the brain). biorxiv.orgreactionbiology.com This approach is considered highly relevant for drug testing because it recapitulates the natural tumor microenvironment, including interactions with stromal cells and tissue-specific immune cells, which can influence tumor growth, differentiation, and drug sensitivity. biorxiv.orgreactionbiology.com Orthotopic models can also mimic the metastatic behavior observed in human patients. reactionbiology.com
For Dianhydrogalactitol, orthotopic patient-derived xenograft (PDOX) models of glioblastoma have been extensively used. nih.govresearchgate.net Studies have shown that this compound significantly reduces glioblastoma tumor growth in vivo, even in MGMT-unmethylated, temozolomide-resistant recurrent GBM tumors. nih.govresearchgate.net For instance, in one study, tumors were significantly smaller in this compound-treated mice compared to control and bevacizumab-treated mice. nih.govresearchgate.net The anti-tumor effect of this compound was further augmented when combined with bevacizumab, suggesting a potential synergistic approach. nih.gov Tumor progression in these models is often monitored using techniques like MRI. nih.govresearchgate.net
Table: In Vivo Efficacy of this compound in Glioblastoma Orthotopic Xenograft Models
| Treatment Group | Tumor Size Reduction vs. Control | Tumor Size Reduction vs. Bevacizumab | Growth Rate vs. This compound Alone (with Bevacizumab) |
| This compound | -83% (p<0.001) nih.govresearchgate.net | -75% (p<0.001) nih.govresearchgate.net | N/A |
| This compound + Bevacizumab | N/A | N/A | Significantly reduced (p<0.01) nih.govresearchgate.net |
Patient-Derived Organoids and PDOX Models
Patient-Derived Organoids (PDOs) and Patient-Derived Orthotopic Xenograft (PDOX) models represent advanced preclinical platforms that closely mimic the original patient tumor's histopathological, genetic, epigenetic, and transcriptomic features. biorxiv.orgnih.govnih.govfrontiersin.org These models are crucial for translational research and personalized treatment studies, offering a more accurate prediction of clinical outcomes compared to traditional cell lines. biorxiv.orgnih.govnih.govfrontiersin.org
PDOs are 3D in vitro cultures derived directly from patient tumor tissue, maintaining key characteristics of the original tumor. frontiersin.orgvhio.net They provide a cost-effective platform for high-throughput drug screening with clinically relevant responses. biorxiv.orgnih.govnih.govvhio.net For Dianhydrogalactitol, PDOX-derived standardized glioma organoids have been shown to be amenable to high-throughput drug screens. nih.govnih.gov this compound has demonstrated high therapeutic efficacy in these models, even overcoming TMZ resistance in glioblastoma. researchgate.netnih.govnih.gov
PDOX models, as discussed in 7.4, involve implanting patient tumor tissue orthotopically into immunodeficient mice. biorxiv.orgnih.govnih.gov They enable long-term propagation of patient tumors in their natural microenvironment and are considered clinically relevant patient avatars. biorxiv.orgnih.govnih.gov The combination of PDOXs and subsequent organoid models allows for both in vivo and in vitro assessment of drug responses, reflecting clinical conditions more accurately. frontiersin.org
Bibliometric Analysis of Research Trends
Bibliometric analysis is a quantitative method used to analyze scientific publications to identify research trends, influential authors, institutions, countries, and emerging hotspots within a specific field. jotmi.orgnih.govfrontiersin.orgejmste.com While not a direct experimental methodology for studying Dianhydrogalactitol's biological effects, it provides a meta-perspective on the research landscape surrounding the compound.
For instance, a bibliometric analysis focusing on glioblastoma metabolism (a field where Dianhydrogalactitol is relevant) revealed an increasing trend in publications between 2014 and 2024. nih.gov Such analyses can highlight the growing interest in specific therapeutic agents like Dianhydrogalactitol (this compound) and their mechanisms of action, particularly in overcoming resistance to standard treatments like TMZ. researchgate.netnih.gov It can also identify key research areas, such as the role of the tumor microenvironment and immune modulation in therapeutic resistance, which might influence future studies on Dianhydrogalactitol. frontiersin.orgnih.gov
Bioinformatics and Computational Approaches
Bioinformatics and computational approaches are increasingly integral to modern drug discovery and mechanistic understanding, complementing experimental methodologies. cnio.escnio.esnih.govmedcraveonline.com
These approaches leverage vast amounts of biological data to develop comprehensive models that provide a deeper understanding of cancer biology, genotype-phenotype relationships, and the identification of molecular cancer-driving alterations and novel therapeutic targets. cnio.escnio.esnih.gov
For Dianhydrogalactitol, bioinformatics plays a role in understanding its mechanism of action and how it overcomes resistance. For example, a study titled "Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma" involved contributions from a Bioinformatics Unit, indicating the use of computational methods to analyze data related to drug resistance and DNA damage. cnio.escnio.es Computational methods, including machine learning, are used to identify cancer driver mutations and genes, which can inform the selection of appropriate cancer models and the interpretation of drug response data for compounds like Dianhydrogalactitol. nih.gov Furthermore, computational approaches are used for protein function prediction by analyzing genomic sequences, structural similarities, and interaction patterns, which can help elucidate the cellular targets and pathways affected by Dianhydrogalactitol. medcraveonline.com
Future Directions in Dianhydrogalactitol Research
Exploration of Novel Therapeutic Targets and Pathways
Dianhydrogalactitol (VAL-083) functions as a bifunctional DNA-targeting agent, primarily by inducing interstrand cross-links at N7-guanine sites, which subsequently leads to DNA double-strand breaks and ultimately, cell death. fishersci.cawikidata.orgprobes-drugs.orgfishersci.caciteab.com A notable aspect of this compound's mechanism is its independence from O6-methylguanine-DNA methyltransferase (MGMT) and p53 status, allowing it to exert activity against temozolomide (B1682018) (TMZ)-resistant glioblastoma (GBM) cancer stem cells. wikidata.orgprobes-drugs.orgguidetopharmacology.orgchem960.com
Further mechanistic insights reveal that this compound induces an irreversible S/G2-phase cell cycle arrest. wikidata.orgprobes-drugs.orgciteab.comamericanelements.com Concurrently, it persistently activates the homologous recombination (HR) DNA repair pathway. Its cytotoxic potency is observed to increase in cancer cells with impaired HR, suggesting a heightened efficacy in hypoxic tumors that typically downregulate HR. wikidata.orgprobes-drugs.orgciteab.com Beyond its direct DNA alkylating properties, research indicates that dianhydrogalactitol can inhibit glioblastoma cell migration, invasion, and angiogenesis. This is achieved through the inhibition of matrix metalloproteinase-2 (MMP2) expression and direct suppression of tumor angiogenesis, both in in vitro models and in zebrafish. guidetopharmacology.org These findings underscore dianhydrogalactitol's potential as a multi-target agent, extending its therapeutic scope beyond conventional DNA damage. guidetopharmacology.org Additionally, researchers are investigating other DNA repair pathways, such as APNG, as potential therapeutic targets for dianhydrogalactitol. fishersci.ca
Development of Next-Generation Dianhydrogalactitol Derivatives and Prodrug Strategies
The development of next-generation dianhydrogalactitol derivatives and prodrug strategies is a critical area of research aimed at overcoming pharmacokinetic and pharmacodynamic limitations of the active compound. Prodrugs are chemically modified derivatives designed to be pharmacologically inactive until metabolized or biotransformed in vivo, thereby offering advantages such as improved solubility, enhanced permeability, increased bioavailability, and reduced toxicity or side effects. mims.comwikipedia.orgciteab.com
Dianhydrogalactitol itself is a derivative of galactitol. wikipedia.org Current efforts include the exploration of modular nanoparticulate prodrug designs, which facilitate localized and controlled activity of small-molecule therapeutics. This approach can significantly reduce systemic exposure and improve pharmacokinetics. citeab.com Such designs have demonstrated the capability to increase nanoencapsulation efficiency and enhance cytotoxicity upon prodrug activation. citeab.com Patents also highlight the potential use of dianhydrogalactitol and its analogs or derivatives for the treatment of non-small cell lung cancer and ovarian cancer, indicating ongoing efforts to develop improved substituted hexitol (B1215160) derivatives for enhanced therapeutic effects. mims.com
Investigation of Dianhydrogalactitol in Other Malignancies
Beyond its established applications, dianhydrogalactitol (this compound) is being actively investigated for its therapeutic potential in a broader spectrum of malignancies. The compound has demonstrated clinical activity against various cancers, including central nervous system tumors, ovarian cancer, non-small cell lung cancer (NSCLC), bladder cancer, and head and neck cancers. fishersci.ca Its approval in China for the treatment of acute myeloid leukemia and lung cancer further supports its broad-spectrum antineoplastic properties. mims.com
Preclinical studies and ongoing clinical trials have revealed the antitumor activity of dianhydrogalactitol in a diverse range of malignancies. citeab.com Notably, it has shown substantial efficacy in inhibiting the growth of NSCLC cells and ovarian tumor cells. mims.comfishersci.ca Dianhydrogalactitol has been tested in glioblastoma, ovarian cancer, and other solid tumors, demonstrating its versatility. wikipedia.org Furthermore, studies have indicated synergistic efficacy in prostate and lung cancer cells when combined with topoisomerase inhibitors. citeab.com Efforts to extend kinetics-directed drug scheduling studies to human tumors in vivo have included squamous carcinomas of the head and neck, skin, anus, and cervix, as well as adenocarcinomas of the breast and rectum, and malignant melanoma. scispace.com
Optimizing Combination Regimens and Sequencing
Optimizing combination regimens and sequencing is a crucial area of dianhydrogalactitol research, leveraging its distinct mechanism of action to enhance therapeutic outcomes. Dianhydrogalactitol can be effectively combined with other antineoplastic agents, demonstrating additive or even super-additive effects. mims.comfishersci.ca
A significant finding is the synergistic action observed when dianhydrogalactitol is combined with temozolomide (TMZ), which has been shown to overcome TMZ resistance and increase survival in mouse models of brain tumors. mims.com This synergy with temozolomide has also been observed in glioblastoma cancer stem cells. probes-drugs.org Given that dianhydrogalactitol induces cell cycle arrest in the S/G2-phase, it exhibits synergy with S-phase specific chemotherapeutics, including topoisomerase and PARP inhibitors. wikidata.orgprobes-drugs.orgnih.gov Specifically, dianhydrogalactitol has demonstrated synergy with etoposide (B1684455) (a topoisomerase II inhibitor) and camptothecin (B557342) (a topoisomerase I inhibitor). probes-drugs.orgnih.gov The combination of dianhydrogalactitol with irinotecan (B1672180), another topoisomerase I poison, has been shown to enhance tumor responses and prolong survival in tumor-bearing mice. nih.gov In non-small cell lung cancer cell lines, the combination of dianhydrogalactitol with cisplatin (B142131) or oxaliplatin (B1677828) resulted in additive and even more than additive cytotoxic effects. mims.comfishersci.ca Ongoing research continues to investigate the effects of dianhydrogalactitol in combination with radiation, irinotecan, or the Wee1 inhibitor Adavosertib (AZD1775) in diffuse intrinsic pontine glioma (DIPG) cell lines, providing valuable guidance for future animal models and clinical trial designs. citeab.com
Identification of Predictive Biomarkers for Response and Resistance
The identification of predictive biomarkers for response and resistance is a critical aspect of advancing dianhydrogalactitol therapy, aiming to personalize treatment and improve patient outcomes. A key advantage of dianhydrogalactitol is its mechanism of action, which is independent of MGMT and p53 status, allowing it to overcome MGMT-driven drug resistance. wikidata.orgprobes-drugs.orgguidetopharmacology.orgchem960.com Furthermore, it has been shown to circumvent mismatch repair (MMR)-mediated temozolomide resistance. fishersci.caguidetopharmacology.orgamericanelements.commims.com This is particularly significant given that hypermethylation of the MGMT promoter is currently the only known predictive biomarker for TMZ response in glioblastoma patients. guidetopharmacology.org
The observed increased potency of dianhydrogalactitol in homologous recombination (HR)-impaired cancer cells suggests that HR status could serve as a predictive biomarker for patient selection. wikidata.orgprobes-drugs.orgciteab.com Modern research is continuously striving to discover novel prediction targets to enhance patient outcomes. nih.gov Predictive biomarkers are essential for optimizing the clinical application of therapies and for accurately identifying patients who are most likely to benefit from treatment. citeab.comblogspot.comwikipedia.org While programmed death-ligand 1 (PD-L1) expression is a widely studied biomarker for immunotherapy, its predictive certainty for response or resistance is not absolute, highlighting the ongoing need for novel and complementary methods to identify responsive patients. guidetopharmacology.org
Advanced Drug Delivery Systems (e.g., Nanotechnology)
Advanced drug delivery systems, particularly those leveraging nanotechnology, represent a significant frontier in enhancing the therapeutic efficacy and safety of dianhydrogalactitol. Nanotechnology has emerged as a transformative force in drug delivery by enabling unprecedented precision and efficacy in administering therapeutic agents. This is achieved by enhancing the targeting and accumulation of drugs at the specific site of action, while simultaneously minimizing off-target effects and systemic toxicity. nih.gov
Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, can be engineered to encapsulate drugs, facilitating their targeted delivery to specific cells or tissues. nih.gov This technology also allows for the controlled release of drugs over extended periods, ensuring sustained therapeutic levels and potentially reducing the frequency of dosing. nih.gov Furthermore, nanotechnology enables the incorporation of multifunctional components, including targeting ligands, imaging agents, and stimuli-responsive triggers, which can facilitate real-time monitoring of drug distribution and therapeutic response, crucial for personalized medicine approaches. nih.gov
For glioblastoma, specifically, nanoparticle-mediated drug delivery significantly enhances treatment precision and efficacy while minimizing systemic toxicity and unintended side effects. Ongoing advancements in nanoparticle engineering, including stimuli-responsive, targeted, and biodegradable nanocarriers, continue to improve therapeutic outcomes. Polymeric nanoparticles, such as those based on polylactic/glycolic acid (PLGA) and chitosan, have been investigated for their potential in delivering anticancer medicines, including dianhydrogalactitol, to glioblastoma tumors.
Personalized Medicine Approaches and Precision Oncology
Personalized medicine approaches and precision oncology are at the forefront of modern cancer treatment, aiming to tailor therapies to individual patients based on their unique genetic makeup and specific tumor characteristics. This innovative approach seeks to provide more effective and less toxic treatments, leading to benefits such as fewer side effects and an improved quality of life for patients. It involves a comprehensive analysis of the genetic profile of both the patient and their tumor to select therapies that are most likely to be effective against their specific cancer type.
Dianhydrogalactitol's inherent properties make it a compelling candidate within precision oncology. Its activity is notably independent of MGMT and mismatch repair (MMR) status, which are common mechanisms of resistance to other chemotherapies like temozolomide. This characteristic positions dianhydrogalactitol as a valuable agent, particularly for treating temozolomide-resistant glioblastoma, where these resistance mechanisms are prevalent. fishersci.caguidetopharmacology.orgamericanelements.com
The development and utilization of advanced research models, such as glioma organoids and patient-derived orthotopic xenograft (PDOX) models, are proving instrumental in translational research and personalized treatment studies. These models allow for the testing of drugs like dianhydrogalactitol in a more patient-relevant context, facilitating the identification of optimal treatment strategies. fishersci.ca Furthermore, the ability to obtain detailed cell kinetics data from serially biopsied tumors offers a pathway to individualize therapy by selecting the optimal timing for the administration of S-phase specific drugs, thereby maximizing therapeutic impact. scispace.com Future advancements in artificial intelligence and multi-omics integration are expected to be critical in expanding the applicability of precision medicine across diverse cancer types, further solidifying the role of compounds like dianhydrogalactitol in tailored cancer care.
Innovative Clinical Trial Designs and Analyses
Future research into Dianhydrogalactitol (this compound) is increasingly leveraging innovative clinical trial designs to accelerate drug development and enhance efficiency. Complex Innovative Designs (CIDs), such as adaptive designs and master protocols, are gaining prominence in drug and vaccine development, particularly for challenging diseases like cancer. unil.chguidetopharmacology.org Adaptive designs allow for real-time modifications to the trial and/or statistical procedures after initiation, without compromising validity, leading to more flexible, efficient, and faster studies. guidetopharmacology.orgtorvergata.it Master protocols, on the other hand, enable the testing of multiple therapies under a single, unified protocol, which is especially valuable in oncology where various treatment strategies may be pursued simultaneously or in combination. unil.chguidetopharmacology.org
For this compound, this is exemplified by its inclusion in the Glioblastoma Adaptive Global Innovative Learning Environment (GBM AGILE) trial (NCT03970447), an international registrational Phase 2/3 adaptive platform trial evaluating various therapies in GBM. citeab.comwikidata.org This design allows for efficient evaluation of this compound, particularly in patients with newly diagnosed unmethylated glioblastoma, a population where this compound has received Fast Track designation from the FDA. citeab.com
Biomarker-driven patient selection, such as focusing on the MGMT unmethylated promoter status, is a key aspect of these innovative designs for this compound. citeab.comnih.goviiab.me This approach aligns with precision medicine, tailoring treatments to patients most likely to benefit, thereby increasing trial efficiency and potential for positive outcomes. guidetopharmacology.org The use of such designs necessitates rigorous planning, sophisticated statistical methods, and close interaction with regulatory bodies to ensure agreement on proposed strategies and to manage interim analyses effectively. guidetopharmacology.orgtorvergata.it
Table 1: Select Clinical Trial Outcomes for Dianhydrogalactitol (this compound) in MGMT-Unmethylated Glioblastoma
| Trial Type/Status | Patient Population | Outcome Measure | This compound Result (Median) | Historical Control (Median) | Reference |
| Phase 2 (NCT02717962) | Recurrent GBM, MGMT-unmethylated, temozolomide-refractory, bevacizumab-naïve | Overall Survival (OS) | Not specified for this exact group, but study aims to improve OS vs. 7.15 months. | 7.15 months (Lomustine) iiab.me | iiab.me |
| Phase 2 (NCT03050736) | Newly diagnosed GBM, MGMT-unmethylated (this compound + Radiotherapy) | Progression-Free Survival (PFS) | 9.3 months (95% CI: 6.4-12.0) | Not directly specified in snippet, but implies improvement over historical results. | wikidata.org |
| Phase 2 (NCT03050736) | Newly diagnosed GBM, MGMT-unmethylated (this compound + Radiotherapy) | Overall Survival (OS) | 19.6 months (95% CI: 14.0-22.4) | Not directly specified in snippet, but implies improvement over historical results. | wikidata.org |
| Phase 2 (NCT02717962) | GBM, MGMT unmethylated (adjuvant this compound following chemoradiation with temozolomide) | Progression-Free Survival (PFS) | 10.0 months (95% CI, 8.2-10.8) | 5.3 to 6.9 months (historically observed) | citeab.com |
Note: Data presented are based on available snippets and may not represent full trial results.
Addressing Unique Immunobiology and Tumor Heterogeneity
Tumor heterogeneity is a significant hallmark of glioblastoma (GBM), presenting as both intertumoral (between patients) and intratumoral (within individual patients) variability. This inherent heterogeneity profoundly undermines the efficacy of current therapies, as different cancer cell clones within a single tumor may exhibit varying resistance mechanisms.
Dianhydrogalactitol (this compound) offers a unique approach to addressing a critical aspect of this heterogeneity. Its DNA-targeting mechanism of action is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) enzyme. nih.goviiab.me This is particularly important because MGMT promoter methylation status is a validated biomarker for temozolomide resistance, with unmethylated tumors typically showing poor response to temozolomide. nih.goviiab.me By circumventing MGMT-mediated chemo-resistance, this compound maintains its cytotoxic activity in MGMT-unmethylated GBM cell lines and cancer stem cells, offering a potential therapeutic alternative for this resistant patient population. nih.govwikidata.orgiiab.me
Beyond genetic and cellular heterogeneity, the glioblastoma immune microenvironment is recognized as highly immunosuppressive, posing a major hurdle for inducing effective immune-mediated destruction of cancer cells. While current research on Dianhydrogalactitol primarily focuses on its direct cytotoxic effects, future directions in addressing GBM's unique immunobiology will likely involve understanding how this compound could be integrated into combination strategies that also modulate the tumor immune microenvironment. This includes investigating the complex interplay of immune cell types, their spatial distribution, and functionality within the tumor, to identify next-generation molecular targets for therapeutic intervention.
Integration of Artificial Intelligence and Digital Pathology in Translational Research
Q & A
Q. What is the primary mechanism of action of dianhydrogalactitol in tumor cells, and how is this validated experimentally?
Dianhydrogalactitol exerts its antitumor effects via bifunctional alkylation, where its epoxide groups crosslink DNA strands, disrupting replication and transcription. This mechanism is validated through:
- DNA alkylation assays : Quantifying adduct formation via HPLC or mass spectrometry .
- Cell cycle analysis : Flow cytometry to demonstrate G2/M phase arrest in glioblastoma cell lines (e.g., U87MG) .
- In vivo xenograft models : Monitoring tumor regression in MGMT-unmethylated glioblastoma models .
Q. What analytical methods are recommended for quantifying dianhydrogalactitol in biological samples?
- Pre-column derivatization with RP-HPLC : Derivatize with dansyl chloride for enhanced fluorescence detection (LOD: 0.1 µg/mL; recovery rate: 95–102%) .
- Plasma analysis via sodium diethyldithiocarbamate derivatization : Validated for pharmacokinetic studies with a linear range of 0.5–50 µg/mL .
Q. What preclinical models are most relevant for studying dianhydrogalactitol’s efficacy?
- Orthotopic glioblastoma models : Recapitulate blood-brain barrier penetration and tumor microenvironment interactions .
- Patient-derived organoids (PDOs) : Used to assess replication-dependent DNA damage and homologous recombination deficiency (HRD) .
Advanced Research Questions
Q. How should clinical trials for dianhydrogalactitol in MGMT-unmethylated glioblastoma be designed to address temozolomide resistance?
- Phase II/III adaptive designs : Integrate biomarker-driven enrollment (e.g., MGMT promoter methylation status via pyrosequencing) .
- Endpoint selection : Prioritize overall survival (OS) over progression-free survival (PFS) due to pseudoprogression risks in glioblastoma .
- Combination therapy arms : Co-administration with radiation, with toxicity monitoring for myelosuppression (e.g., NCT02717962 trial) .
Q. How does dianhydrogalactitol overcome temozolomide resistance mechanisms in glioblastoma?
- Bypassing MGMT-dependent repair : Dianhydrogalactitol’s alkylation is not reversed by MGMT, unlike temozolomide-induced O6-methylguanine lesions .
- Synergy with PARP inhibitors : Preclinical data show enhanced efficacy in HRD tumors when combined with olaparib (IC50 reduction by 60%) .
Q. What methodologies are used to assess dianhydrogalactitol’s impact on tumor angiogenesis and invasion?
- Matrigel invasion assays : Quantify inhibition of glioblastoma cell migration (e.g., 50% reduction at 10 µM) .
- Chorioallantoic membrane (CAM) assay : Measure anti-angiogenic effects via vascular endothelial growth factor (VEGF) suppression .
Q. How can contradictions in clinical trial data (e.g., variable OS benefits) be resolved?
- Stratified subgroup analysis : Separate patients by prior treatment history and tumor molecular subtypes (e.g., IDH1/2 mutation status) .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure levels (AUC) with tumor response rates .
Q. What experimental strategies are recommended for studying dianhydrogalactitol’s pharmacokinetics in the CNS?
- Cerebrospinal fluid (CSF) sampling : Paired with plasma samples to calculate blood-brain barrier penetration (CSF/plasma ratio: ~0.8) .
- Microdialysis in rodent models : Real-time monitoring of brain extracellular fluid concentrations .
Methodological Considerations
Q. How should researchers design experiments to evaluate dianhydrogalactitol’s synergistic effects with other chemotherapeutics?
Q. What biomarkers are critical for patient stratification in dianhydrogalactitol trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
